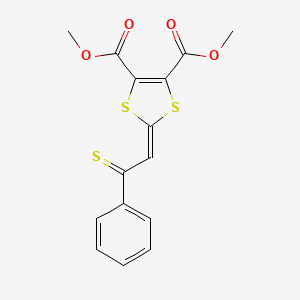![molecular formula C23H16N2O4 B11103030 3-(4-Nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B11103030.png)
3-(4-Nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a complex organic compound known for its unique bicyclic structure. This compound features a 3-azabicyclo[3.1.0]hexane core, which is a rigid and constrained bicyclic system. The presence of nitrophenyl and diphenyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 3-(4-Nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione can be achieved through various synthetic routes. One common method involves the photochemical decomposition of CHF2-substituted pyrazolines . This process is advantageous due to its simple operation, mild conditions, and excellent functional group tolerance, resulting in moderate to excellent yields. Another approach is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst and blue LED irradiation . This method provides good yields and is highly diastereoselective.
Chemical Reactions Analysis
3-(4-Nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic centers of the molecule. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has diverse applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study the interactions of bicyclic systems with biological targets. In medicine, it has potential applications in drug discovery and development due to its unique structure and reactivity. Industrially, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into certain binding sites with high specificity. The nitrophenyl and diphenyl groups contribute to its binding affinity and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(4-Nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione can be compared with other similar compounds such as 3-Oxabicyclo[3.1.0]hexane-2,4-dione . While both compounds feature a bicyclic core, the presence of nitrophenyl and diphenyl groups in this compound makes it more chemically diverse and potentially more reactive. Other similar compounds include 1,2-Cyclopropanedicarboxylic anhydride and Cyclopropane-1,2-dicarboxylic acid anhydride . The unique structural features of this compound make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H16N2O4 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C23H16N2O4/c26-21-19-20(22(27)24(21)17-11-13-18(14-12-17)25(28)29)23(19,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19-20H |
InChI Key |
VIKJLCJUQRXXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6-[(cyanomethyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11102947.png)
![4-{(Z)-[4-(ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11102953.png)
![2-hydroxy-5-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoic acid](/img/structure/B11102954.png)

![2-Amino-7-hydroxy-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B11102967.png)
![N-(2-{2-[(E)-1-(5-Bromo-2-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-(2,4-dichlorophenyl)-4-methyl-1-benzenesulfonamide](/img/structure/B11102968.png)
![4-[((E)-2-{2-[(2,2-Diphenylacetyl)amino]acetyl}hydrazono)methyl]benzoic acid](/img/structure/B11102986.png)
![(3E)-N-(3,4-dichlorophenyl)-3-{2-[oxo(propan-2-ylamino)acetyl]hydrazinylidene}butanamide](/img/structure/B11102990.png)
![2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol](/img/structure/B11102996.png)
![1-Cyclopropyl-3-[(2,2-dichlorocyclopropyl)methyl]benzene](/img/structure/B11103003.png)

![6-bromo-3-[(2Z)-3-chlorobut-2-en-1-yl]-2-methylquinoline-4-thiol](/img/structure/B11103011.png)
![(2R,3R,10bS)-3-acetyl-2-(4-bromophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11103021.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B11103022.png)
